Tokinolide B
Overview
Description
Tokinolide B is a natural product found in Ligusticum striatum, Angelica acutiloba, and other organisms with data available.
Mechanism of Action
Tokinolide B is a compound isolated from the rhizomes of Ligusticum porter . This article will cover the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that this compound may have sedative and spasmolytic properties .
Biochemical Analysis
Biochemical Properties
Tokinolide B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with ligustilide, a monomeric phthalide, through a Diels-Alder reaction to form its dimeric structure . This interaction is crucial for its biological activity. Additionally, this compound exhibits antioxidant properties, which contribute to its neuroprotective effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to have cytotoxic effects on cancer cell lines such as A549, HCT-8, and HepG2 . This compound influences cell function by inducing apoptosis and arresting the cell cycle in the G1 and S phases. Furthermore, it exhibits neuroprotective effects against glutamate-induced injury in SH-SY5Y cells . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, treatment of this compound under basic conditions results in the formation of cyclothis compound through an intramolecular condensation process . This transformation highlights the compound’s reactivity and its potential to modulate biochemical pathways. Additionally, this compound has been shown to influence gene expression, contributing to its cytotoxic and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C and protection from light
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity in cancer cell lines . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism. For example, this compound undergoes biotransformation through oxidation, reduction, and cycloaddition reactions These metabolic pathways contribute to the compound’s bioavailability and biological activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms of this compound can provide insights into its therapeutic potential and pharmacokinetics.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications The subcellular localization of this compound influences its interactions with biomolecules and its overall biological effects
Properties
IUPAC Name |
(1S,2Z,7R,8R,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-11-20-23-13-12-15(14-19(23)22(26)27-20)17(8-4-2)24(23)18-10-7-6-9-16(18)21(25)28-24/h6,9,11,14-15,17H,3-5,7-8,10,12-13H2,1-2H3/b20-11-/t15-,17-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMFTLLDUYBHLI-MUSNRYMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C23CCC(C=C2C(=O)O1)C(C34C5=C(C=CCC5)C(=O)O4)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/[C@]23CC[C@H](C=C2C(=O)O1)[C@H]([C@]34C5=C(C=CCC5)C(=O)O4)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318006 | |
Record name | Tokinolide B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112966-16-2 | |
Record name | Tokinolide B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112966-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tokinolide B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tokinolide B and where is it found?
A1: this compound is a dimeric phthalide, a type of natural product characterized by a fused benzene and lactone ring system. It is primarily found in plants belonging to the Umbelliferae family, particularly in the rhizomes of Angelica acutiloba [] and Ligusticum porteri [, ].
Q2: How is this compound formed in plants?
A2: this compound is biosynthesized through a Diels-Alder reaction involving ligustilide, another phthalide compound found in these plants [, , ]. This reaction leads to the formation of a characteristic cyclobutane ring system within the this compound structure [].
Q3: Has the structure of this compound been definitively confirmed?
A3: Yes, the structure of this compound was elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy [, ]. Additionally, the absolute configuration of its enantiomeric derivatives has been established using both experimental and theoretical electronic circular dichroism methods [].
Q4: What are the known biological activities of this compound?
A4: Studies have demonstrated that this compound possesses cytotoxic activity against various human tumor cell lines []. Furthermore, extracts of Ligusticum porteri, rich in this compound and other dimeric phthalides, have shown sedative and spasmolytic properties, potentially explaining some traditional uses of this plant [].
Q5: Are there any known derivatives of this compound with enhanced biological activity?
A5: Yes, researchers have synthesized enantiomeric lactam derivatives of this compound by reacting it with chiral α-methylbenzylamine []. Interestingly, these derivatives, particularly (-)-8 and (-)-9, exhibited greater potency against certain cancer cell lines compared to the parent compound [].
Q6: Can this compound be chemically modified?
A6: Yes, this compound can undergo chemical modifications. For instance, base-catalyzed intramolecular condensation reactions have been reported, showcasing the possibility of generating structurally diverse analogs [, ]. Additionally, the ketoacid derived from this compound has been shown to undergo differentiated cyclization reactions, further expanding the potential for creating new derivatives [].
Q7: How is this compound quantified in plant extracts?
A7: A protocol utilizing quantitative 1H NMR spectroscopy has been developed to determine the amount of this compound in Ligusticum porteri extracts. This method relies on comparing the peak area of specific proton signals from this compound to that of a known internal standard, 4-dimethylaminopyridine [].
Q8: Is there a way to simultaneously analyze this compound and other related compounds in plant samples?
A8: Yes, researchers have developed an online high-performance liquid chromatography-diode array detector-mass spectrometry (HPLC-DAD-MS) method for the simultaneous analysis of seventeen chemical constituents in Ligusticum chuanxiong, including this compound []. This method allows for the identification and quantification of these compounds in complex plant matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.